molecular formula C16H25ClN2Si B1588899 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 651744-48-8

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1588899
M. Wt: 308.92 g/mol
InChI Key: HSMLARVFJADZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589101B2

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (3.21 g, 21 mmol) in THF (60 mL), cooled at −78° C., is added slowly n-BuLi (1.6 M in hexane, 13.8 mL, 22 mmol). After stirring for 30 minutes, the TIPSOTf (5.77 mL, 21.4 mmol) is added. The mixture is allowed to rise to room temperature and quenched with water. The mixture is partitioned between hexanes (200 mL) and brine. The organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated. The residue is purified by column chromatography (silica gel, eluting with hexanes) to afford the title compound: 1H NMR 600 MHz (Acetone-d6) δ 8.19 (d, 1H, J=5.4 Hz), 7.57 (d, 1H, J=3.0 Hz), 7.18 (d, 1H, J=5.4 Hz), 6.69 (d, 1H, J=3.0 Hz), 1.92 (sept, 3H, J=7.2 Hz), 1.12 (d, 18H, J=7.2 Hz); MS m/z 309.2 (M+1).
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
5.77 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[Li]CCCC.[Si:16](OS(C(F)(F)F)(=O)=O)([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:16]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[CH:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
3.21 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5.77 mL
Type
reactant
Smiles
[Si](C(C)C)(C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The mixture is partitioned between hexanes (200 mL) and brine
WASH
Type
WASH
Details
The organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel, eluting with hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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